2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14982046
InChI: InChI=1S/C19H14Cl2N2O2S/c1-26-14-5-2-12(3-6-14)17-8-9-19(25)23(22-17)11-18(24)15-7-4-13(20)10-16(15)21/h2-10H,11H2,1H3
SMILES:
Molecular Formula: C19H14Cl2N2O2S
Molecular Weight: 405.3 g/mol

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone

CAS No.:

Cat. No.: VC14982046

Molecular Formula: C19H14Cl2N2O2S

Molecular Weight: 405.3 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone -

Specification

Molecular Formula C19H14Cl2N2O2S
Molecular Weight 405.3 g/mol
IUPAC Name 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(4-methylsulfanylphenyl)pyridazin-3-one
Standard InChI InChI=1S/C19H14Cl2N2O2S/c1-26-14-5-2-12(3-6-14)17-8-9-19(25)23(22-17)11-18(24)15-7-4-13(20)10-16(15)21/h2-10H,11H2,1H3
Standard InChI Key DCQHOSLOSGNTOC-UHFFFAOYSA-N
Canonical SMILES CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)C3=C(C=C(C=C3)Cl)Cl

Introduction

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone is a complex organic compound belonging to the pyridazinone family. This compound exhibits significant potential in various biological applications due to its unique structural characteristics, which include multiple aromatic substituents and a pyridazine ring.

Synthesis

The synthesis of 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone typically involves multi-step reactions starting from commercially available pyridazine derivatives. The general synthetic route includes:

  • Formation of Pyridazinone: The reaction of substituted pyridazines with appropriate aldehydes or ketones in the presence of catalysts.

  • Substitution Reactions: Introduction of the dichlorophenyl and methylthio groups through electrophilic aromatic substitution.

  • Purification: The product is purified via recrystallization from suitable solvents like ethanol or methanol.

Biological Activity

Research indicates that compounds similar to 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone exhibit diverse biological activities, including:

  • Antimicrobial Properties: Studies have shown that pyridazinones can possess significant antibacterial and antifungal activities.

  • Antitumor Activity: Some derivatives have been evaluated for their potential in cancer treatment, showing cytotoxic effects against various cancer cell lines.

Table 2: Biological Activity Overview

Activity TypeObserved Effect
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntitumorCytotoxic effects on cancer cell lines

Computational Studies

Recent studies utilizing computational chemistry methods such as Density Functional Theory (DFT) have provided insights into the electronic properties and reactivity of pyridazinones. Key findings include:

  • Molecular Electrostatic Potential (MEP): Helps predict reactive sites on the molecule.

  • Frontier Molecular Orbitals (FMO): Analysis indicates stability and reactivity trends that correlate with experimental data.

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